(2R,4R)-Landiolol & The Active (S,S)-Eutomer: Molecular Mechanism of Action
(2R,4R)-Landiolol & The Active (S,S)-Eutomer: Molecular Mechanism of Action
This guide provides an in-depth technical analysis of the molecular mechanism of action for Landiolol, with a specific focus on its stereochemistry.
Editorial Note on Stereochemistry:
Landiolol is a chiral molecule with two stereocenters. The clinically active pharmaceutical ingredient (API) is the (S,S)-isomer (specifically: [(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate).[1]
The (2R,4R)-isomer referenced in the topic is the enantiomer (distomer) , often analyzed as a chiral impurity. This guide will explicate the mechanism of the active (S,S) form while contrasting it with the (2R,4R) isomer to demonstrate the critical role of stereoselectivity in
Executive Summary
Landiolol is an ultra-short-acting, highly selective
Unlike standard
Molecular Identity & Stereochemical Control
The pharmacological potency of Landiolol is governed by its absolute configuration at two chiral centers: the
The Eutomer vs. The Distomer
-
Active Drug (Eutomer): (S,S)-Landiolol . The (S)-configuration at the
-hydroxyl group is essential for hydrogen bonding with Asn329 and Asp121 (transmembrane helix residues) within the -adrenergic receptor pocket. -
Target of Inquiry (Distomer): (2R,4R)-Landiolol . This isomer is the mirror image. Due to the "three-point attachment" theory of receptor binding, the (R)-hydroxyl group faces away from the critical aspartate residue, resulting in a binding affinity approximately 50–100 fold lower than the (S,S)-isomer. In pharmaceutical development, the (2R,4R) form is tracked as a chiral impurity (Limit: <0.5%) to ensure consistent potency.
| Feature | (S,S)-Landiolol (Active) | (2R,4R)-Landiolol (Impurity/Distomer) |
| Configuration | ||
| High (~60 nM) | Low (>1000 nM) | |
| Role | Primary Pharmacophore | Chiral Impurity |
| Interaction | H-bond donor to Asp121 | Steric clash / Loss of H-bond |
Core Mechanism of Action[2]
GPCR Antagonism (Signal Transduction Blockade)
Landiolol acts as an inverse agonist/neutral antagonist at the
The Signaling Cascade Blockade:
-
Resting State: Landiolol binds to the
-receptor.[][3][4][5] -
Inhibition: It prevents the conformational change required to activate the Gs
-subunit . -
Effector Downregulation: Adenylyl cyclase (AC) activity remains basal; cAMP production is suppressed.
-
Kinase Inactivation: Protein Kinase A (PKA) remains inactive.
-
Physiological Output:
-
L-Type
Channels: Decreased phosphorylation Reduced influx Reduced contractility (Negative Inotropy). -
Phospholamban: Decreased phosphorylation
Reduced uptake into SR Slowed relaxation. -
Pacemaker Current (
): Reduced cAMP binding to HCN channels Slower depolarization Reduced Heart Rate (Negative Chronotropy).
-
Selectivity Profile
Landiolol exhibits a
-
Mechanism of Selectivity: The morpholine-carbonyl-amino tail of Landiolol interacts with specific non-conserved residues in the extracellular loop of the
receptor, which differ from those in the receptor (predominant in bronchial smooth muscle). This minimizes respiratory side effects (bronchoconstriction).
Visualization: Signaling Pathway
Figure 1: Signal transduction blockade by Landiolol at the
Metabolic Mechanism: "Soft Drug" Design
Landiolol's clinical utility is defined by its pharmacokinetics, engineered via retrometabolic design . The molecule contains a specific ester moiety that serves as a "metabolic handle."
Hydrolysis Pathway
Unlike Propranolol (hepatic CYP450 metabolism), Landiolol is hydrolyzed by esterases ubiquitous in plasma and liver.
-
Enzymes: Pseudocholinesterase (BChE) (Plasma) and Carboxylesterase (CES) (Liver).
-
Reaction: Hydrolysis of the ester bond cleaves the molecule into two inactive fragments:
-
Metabolite M1: A carboxylic acid derivative (inactive).
-
Ketol/Alcohol: Further degraded to glycerol and acetone.
-
-
Kinetics: This reaction is rapid (
min) and independent of renal or hepatic organ function, making it safe for patients with organ failure.
Visualization: Metabolic Hydrolysis
Figure 2: Soft drug metabolic pathway mediated by Pseudocholinesterase.
Experimental Protocols for Validation
To validate the mechanism and stereoselectivity described above, the following self-validating protocols are standard in drug development.
Protocol A: -Receptor Binding Affinity Assay
Objective: Determine the
-
System: CHO cells stably expressing human
-adrenergic receptors. -
Membrane Preparation: Homogenize cells in ice-cold Tris-HCl (pH 7.4), centrifuge at 40,000 x g. Resuspend pellet.
-
Radioligand:
-Iodocyanopindolol (ICYP), a high-affinity -antagonist ( pM). -
Competition:
-
Incubate membranes (
protein) with ICYP ( pM) and varying concentrations ( to M) of (S,S)-Landiolol or (2R,4R)-Landiolol. -
Non-specific binding control: Include
Propranolol.
-
-
Incubation: 90 minutes at
(equilibrium). -
Separation: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity (cpm) via gamma counter. Plot % bound vs. log[Drug]. Calculate
and derive using the Cheng-Prusoff equation: Expected Result: (S,S)-Landiolol nM; (2R,4R)-Landiolol nM.
Protocol B: Enzymatic Hydrolysis Kinetics
Objective: Verify "soft drug" status and BChE dependence.
-
Enzyme Source: Purified human Butyrylcholinesterase (BChE) or pooled human plasma.
-
Substrate: Landiolol (
).[6] -
Reaction Buffer: 50 mM Phosphate buffer, pH 7.4,
. -
Initiation: Add enzyme to substrate solution.
-
Sampling: Aliquot
at minutes. -
Quenching: Immediately add
ice-cold Acetonitrile (precipitates protein, stops reaction). -
Quantification: HPLC-UV or LC-MS/MS.
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.
-
Detection: Monitor disappearance of Landiolol peak and appearance of M1 metabolite.
-
-
Calculation: Fit concentration-time data to First-Order kinetics:
. Calculate .
References
-
Murakami, M., et al. (2022). Pharmacological profile of the ultra-short-acting beta-blocker landiolol.[7][3][4][5][8] [Journal of Pharmacological Sciences].
-
Tsuchiya, H., & Mizogami, M. (2013). Characteristic interactivity of landiolol, an ultra-short-acting highly selective β1-blocker, with biomimetic membranes. Frontiers in Pharmacology. Available at: [Link]
-
Nasrollahi-Shirazi, S., et al. (2016). Comparison of the β-Adrenergic Receptor Antagonists Landiolol and Esmolol: Receptor Selectivity, Partial Agonism, and Pharmacochaperoning Actions. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Iguchi, S., et al. (1992).[4] Development of a highly cardioselective ultra short-acting beta-blocker, ONO-1101. Chemical & Pharmaceutical Bulletin. Available at: [Link]
-
Plosker, G.L. (2013). Landiolol: A Review of its Use in Intraoperative and Postoperative Tachyarrhythmias. Drugs.[][3][4][5][6][9][10][11][12][13][14] Available at: [Link]
Sources
- 1. KR101862824B1 - Process for the enantioselective synthesis of landiolol - Google Patents [patents.google.com]
- 3. Landiolol - Wikipedia [en.wikipedia.org]
- 4. Characteristic interactivity of landiolol, an ultra-short-acting highly selective β1-blocker, with biomimetic membranes: Comparisons with β1-selective esmolol and non-selective propranolol and alprenolol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of Landiolol (an Ultra-Short Acting ß1 Selective Antagonist) in Atrial Fibrillation[v1] | Preprints.org [preprints.org]
- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 7. CN101012217A - Method of synthesizing landiolol hydrochloride - Google Patents [patents.google.com]
- 8. EP2687521B1 - "Process for the enantioselective synthesis of landiolol" - Google Patents [patents.google.com]
- 9. Safe use of landiolol hydrochloride in a patient with marked pseudocholinesterase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN102232930B - Landiolol hydrochloride pharmaceutical compositions and preparation methods thereof - Google Patents [patents.google.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. clearsynth.com [clearsynth.com]
- 14. Dose-dependent scavenging activity of the ultra-short-acting β1-blocker landiolol against specific free radicals - PMC [pmc.ncbi.nlm.nih.gov]
